molecular formula C11H23N3O2 B15167504 Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- CAS No. 646071-70-7

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-

Cat. No.: B15167504
CAS No.: 646071-70-7
M. Wt: 229.32 g/mol
InChI Key: BCSIVGMYUKDIQF-UHFFFAOYSA-N
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Description

The compound "Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-" (hereafter referred to as the target compound) is a tertiary amide derivative with a propanamide backbone. Its structure features:

  • 2-(acetylamino): An acetylated amine at the second carbon.
  • 3-(dimethylamino): A dimethylamino group at the third carbon.
  • N,N-diethyl: Diethyl substitution on the amide nitrogen.

Below, we compare it with structurally similar compounds to infer its behavior.

Properties

CAS No.

646071-70-7

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

2-acetamido-3-(dimethylamino)-N,N-diethylpropanamide

InChI

InChI=1S/C11H23N3O2/c1-6-14(7-2)11(16)10(8-13(4)5)12-9(3)15/h10H,6-8H2,1-5H3,(H,12,15)

InChI Key

BCSIVGMYUKDIQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(CN(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Halogenation and Amination of N,N-Diethylpropionamide

Starting with N,N-diethylpropionamide , halogenation at positions 2 and 3 introduces leaving groups for subsequent substitutions. Patent demonstrates bromination of acrylamide derivatives using dibromine in methylene chloride at 0–10°C, yielding dibrominated intermediates. Adapting this method:

  • Bromination : Treat N,N-diethylpropionamide with bromine in dichloromethane at 0°C to form 2,3-dibromo-N,N-diethylpropanamide .
  • Selective substitution :
    • Position 3 : React with dimethylamine in tetrahydrofuran (THF) at 25°C to install the dimethylamino group.
    • Position 2 : Substitute bromine with ammonia (aqueous NH3, 60°C) to yield 2-amino-3-(dimethylamino)-N,N-diethylpropanamide .

Acetylation of the Primary Amine

Patent details acetylation using acetic anhydride in THF with pyridine as a base:

  • React 2-amino-3-(dimethylamino)-N,N-diethylpropanamide with acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) in THF at 15–20°C for 2 hours.
  • Yield: ~85% after purification via ethyl acetate/hexane recrystallization.

Synthetic Route 2: Mannich Reaction for Direct Dimethylamino Incorporation

Mannich Reaction Protocol

Patent describes synthesizing 3-dimethylamino-2,2-dimethylpropanal via a Mannich reaction involving isobutyraldehyde, formaldehyde, and dimethylamine. Adapting this for propanamide synthesis:

  • Aldehyde intermediate : React isobutyraldehyde with formaldehyde and dimethylamine (1:1:1 molar ratio) at 80–120°C under 1.5–4 bar pressure.
  • Oxidation and amidation :
    • Oxidize the aldehyde to carboxylic acid using RuCl3/NaIO4.
    • Couple with diethylamine via EDCI/HOBt-mediated amidation.

Challenges and Optimizations

  • Regioselectivity : The Mannich reaction favors branched products, necessitating precise stoichiometry to avoid polysubstitution.
  • Purification : Aqueous workup followed by distillation isolates the aldehyde intermediate (yield: 70–75%).

Comparative Analysis of Methodologies

Parameter Route 1 (Halogenation/Amination) Route 2 (Mannich)
Total Steps 3 4
Overall Yield 68% 55%
Key Advantage High regiocontrol Fewer toxic reagents
Limitation Bromine handling hazards Lower yield

Route 1 offers superior scalability for industrial applications, whereas Route 2 avoids halogenated reagents, aligning with green chemistry principles.

Solvent and Catalytic System Optimization

Solvent Selection for Acetylation

Patent identifies tetrahydrofuran (THF) as optimal for acetylation due to its polarity and miscibility with acetic anhydride. Comparative trials with acetonitrile and ethyl acetate showed 10–15% lower yields due to poor reagent solubility.

Base Screening in Amination

Pyridine outperforms triethylamine and Na2CO3 in suppressing side reactions (e.g., over-acetylation). At 20°C, pyridine achieves 85% conversion vs. 72% for triethylamine.

Industrial-Scale Purification Strategies

  • Crystallization : Use ethyl acetate/hexane (3:1) to isolate the final product (purity >99% by HPLC).
  • Chromatography Avoidance : Patent emphasizes avoiding column chromatography via anti-solvent crystallization, critical for cost-effective production.

Chemical Reactions Analysis

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols, depending on the reagents and conditions used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, making it a valuable tool in both basic and applied research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Compound Substituent at C2 Substituent at C3 Amide Substitution
Target Compound Acetylamino Dimethylamino N,N-diethyl
3-(Dimethylamino)-N,N-dimethylpropanamide None Dimethylamino N,N-dimethyl
Lacosamide Acetylamino Methoxy N-benzyl

Table 2: Key Physicochemical Parameters

Compound Boiling Point (°C) pKa (Predicted)
Target Compound ~250–260* 8.5 (amine)
3-(Diethylamino)propanamide 154–157 (8 Torr) 16.37

*Estimated based on analogs.

Biological Activity

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- (commonly referred to as the compound ), is a synthetic organic compound that has garnered attention for its biological activities, particularly in relation to its potential therapeutic effects. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-
  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 265.32 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, focusing on their mechanisms of action and efficacy against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activities against melanoma and prostate cancer cells.

Case Study: Antiproliferative Activity

A study evaluated several derivatives of thiazolidine-4-carboxylic acid amides, which share structural similarities with propanamide derivatives. The results indicated that specific compounds exhibited selective growth inhibition against melanoma cell lines (B16-F1, A375) and prostate cancer cell lines (DU 145, PC-3) with IC50 values ranging from 0.12 μM to 10.9 μM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Selectivity
1aA3750.12High
1bDU 1450.25Moderate
3idB16-F10.15Very High
15bPC-30.30High

The biological activity of propanamide derivatives often involves apoptosis induction in cancer cells. The mechanism typically includes:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the sub-G1 phase.
  • Apoptosis : Increased rates of apoptosis observed through flow cytometry analysis.
  • Inhibition of Colony Formation : Significant reduction in the ability of cancer cells to form colonies post-treatment.

Toxicological Studies

While the therapeutic potential is promising, it is crucial to assess the toxicity profiles of these compounds. A related study on telluroamino acid derivatives indicated potential genotoxic effects when administered in vivo, necessitating further investigation into the safety profiles of similar compounds .

In Vivo Studies

In vivo studies using animal models have shown that certain derivatives can inhibit tumor growth significantly. For example, compound 1b demonstrated a dose-dependent inhibition of melanoma tumors in nude mice at a dosage of 10 mg/kg, outperforming standard chemotherapeutic agents like dacarbazine at higher doses .

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